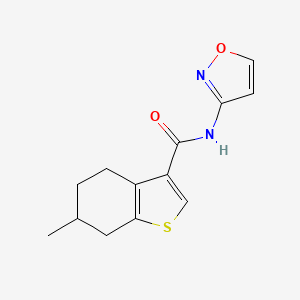![molecular formula C17H18ClF3N2O3 B4719835 N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide](/img/structure/B4719835.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CTTH and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are signaling molecules that play a crucial role in various physiological processes. Inhibition of FAAH by CTTH has shown promising results in the treatment of various disorders, including pain, inflammation, and anxiety.
Mechanism of Action
CTTH inhibits N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide by binding to the active site of the enzyme, preventing it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids in the body, which can have various physiological effects. Endocannabinoids are known to modulate pain, inflammation, and anxiety, among other things. Inhibition of N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide by CTTH has been shown to produce analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTTH are mainly due to its inhibition of N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide. Inhibition of N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide leads to an increase in the levels of endocannabinoids in the body, which can modulate various physiological processes. Endocannabinoids are known to modulate pain, inflammation, anxiety, and other processes. CTTH has been shown to produce analgesic, anti-inflammatory, and anxiolytic effects, among others.
Advantages and Limitations for Lab Experiments
The advantages of using CTTH in lab experiments include its potency and selectivity for N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide. CTTH has been shown to be a potent inhibitor of N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide, with an IC50 value of 10 nM. CTTH is also highly selective for N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide, with minimal effects on other enzymes. The limitations of using CTTH in lab experiments include its complex synthesis and its potential for off-target effects. CTTH is a complex molecule that requires expertise in organic chemistry to synthesize. CTTH also has the potential for off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for the study of CTTH. One direction is to explore the potential of CTTH in the treatment of cancer. Endocannabinoids have been shown to have anti-tumor effects, and inhibition of N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide by CTTH can increase the levels of endocannabinoids in the body. Another direction is to study the effects of CTTH on other physiological processes, such as memory and learning. Endocannabinoids have been shown to play a role in these processes, and inhibition of N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide by CTTH can modulate the levels of endocannabinoids in the body. Finally, there is a need for further research into the potential off-target effects of CTTH, as this can have implications for its use in clinical settings.
Scientific Research Applications
CTTH has been extensively studied for its potential therapeutic applications. Inhibition of N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide by CTTH has been shown to increase the levels of endocannabinoids in the body, which can have various physiological effects. CTTH has been studied for its potential use in the treatment of pain, inflammation, anxiety, and other disorders. CTTH has also been studied for its potential use in cancer therapy, as endocannabinoids have been shown to have anti-tumor effects.
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxopyrrolidin-1-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N2O3/c18-13-6-5-11(10-12(13)17(19,20)21)22-14(24)4-2-1-3-9-23-15(25)7-8-16(23)26/h5-6,10H,1-4,7-9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEZPSYHAJZUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-[(E)-2-(2-methoxyphenyl)vinyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4719756.png)
![N-(3,4-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4719760.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B4719764.png)
![N-[4-(cyanomethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4719770.png)
![4-ethyl 2-methyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4719776.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B4719785.png)
![{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4719791.png)
![N-[4-(anilinosulfonyl)phenyl]-2-(methylthio)benzamide](/img/structure/B4719798.png)
![N-(2-methoxy-5-methylphenyl)-2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4719804.png)

![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4719839.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzoyl)piperazine oxalate](/img/structure/B4719847.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B4719848.png)